5,6-Dimethoxypicolinic acid

Medicinal Chemistry Physicochemical Property Drug Design

For laboratories requiring a consistent and reliable building block for metal ion complexation or drug discovery, 5,6-Dimethoxypicolinic acid (CAS 324028-89-9) is a precise choice. Its defined 5,6-dimethoxy substitution pattern provides a unique electronic and steric environment not functionally equivalent to other isomers. This specific substitution is critical for tuning binding selectivity and ensuring reproducible biological data, avoiding erroneous SAR from impure material.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 324028-89-9
Cat. No. B1322837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxypicolinic acid
CAS324028-89-9
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=C(N=C(C=C1)C(=O)O)OC
InChIInChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11)
InChIKeyKUYQYZCJTXNORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxypicolinic Acid (CAS 324028-89-9) - A Structurally Defined Pyridine Building Block for Early Discovery Research


5,6-Dimethoxypicolinic acid (CAS 324028-89-9) is an organic compound belonging to the class of pyridine carboxylic acids [1]. It features a picolinic acid core substituted with methoxy groups at the 5- and 6-positions of the pyridine ring . The compound is a solid at room temperature and is primarily offered by chemical suppliers as a research chemical building block with typical purity specifications of 95-97% . It is distinguished from other dimethoxypyridine carboxylic acid isomers by its specific substitution pattern, which dictates its physicochemical properties and potential reactivity.

Why 5,6-Dimethoxypicolinic Acid is Not Interchangeable with Other Dimethoxypyridine Carboxylic Acids


The substitution of the picolinic acid core with methoxy groups is not a generic modification; the position of these groups critically influences the compound's electronic properties, steric profile, and consequently, its behavior in chemical reactions and biological systems . A direct substitution with a positional isomer like 4,6-dimethoxypicolinic acid or a regioisomer like 5,6-dimethoxynicotinic acid would result in a molecule with a different spatial arrangement and electron density distribution . This can lead to altered reactivity in coupling reactions, changes in metal chelation capacity, and potentially complete loss of target engagement in biological assays. Therefore, the selection of 5,6-dimethoxypicolinic acid is a precise choice based on its unique 5,6-substitution pattern, which is not functionally equivalent to other dimethoxy variants.

Quantifiable Evidence for Selecting 5,6-Dimethoxypicolinic Acid Over Structural Analogs


Increased Lipophilicity Compared to Unsubstituted Picolinic Acid

The computed XLogP3-AA value for 5,6-dimethoxypicolinic acid is 1, which is significantly higher than that of the parent compound, picolinic acid [1]. This increase in lipophilicity is a direct consequence of the two methoxy substitutions and is a key factor for optimizing membrane permeability in drug discovery campaigns [2].

Medicinal Chemistry Physicochemical Property Drug Design

Reduced Polar Surface Area Versus the Parent Picolinic Acid Core

The topological polar surface area (TPSA) for 5,6-dimethoxypicolinic acid is calculated to be 68.7 Ų [1]. This is lower than the TPSA of the parent picolinic acid, which is approximately 63.2 Ų [2]. While the difference is modest, any reduction in TPSA is generally favorable for improving passive membrane diffusion, a critical consideration in drug design, particularly for targets within the central nervous system (CNS).

Medicinal Chemistry Physicochemical Property Central Nervous System

High Vendor-Supplied Purity with Documented Analytical QC

Several vendors, including Bidepharm and AKSci, offer 5,6-dimethoxypicolinic acid with a minimum purity specification of 95-97% and provide batch-specific analytical documentation such as NMR, HPLC, or GC . This level of quality assurance is not uniformly available for all dimethoxypicolinic acid isomers from every supplier, which can introduce significant variability and risk into research workflows.

Chemical Synthesis Procurement Quality Control

Alternative Substitution Pattern Relative to a Regioisomeric Building Block

5,6-Dimethoxypicolinic acid is a positional isomer of 5,6-dimethoxynicotinic acid (CAS 76470-34-3) [1]. The key structural difference lies in the position of the carboxylic acid group relative to the pyridine nitrogen atom. In 5,6-dimethoxypicolinic acid, the carboxylic acid is at the 2-position (ortho to the nitrogen), while in the nicotinic acid derivative, it is at the 3-position (meta) [2]. This fundamental change in connectivity directly impacts the compound's ability to participate in chelation and its overall electronic character, making them distinct building blocks for synthesis.

Organic Synthesis Structure-Activity Relationship Drug Discovery

High-Value Application Scenarios for 5,6-Dimethoxypicolinic Acid Based on its Quantifiable Differentiation


Medicinal Chemistry Lead Optimization: Enhancing Lipophilicity for Improved Cellular Permeability

In early-stage drug discovery, the 5,6-dimethoxypicolinic acid core can be utilized as a starting material or incorporated into a lead series where an increase in lipophilicity (XLogP3 = 1) over the parent picolinic acid (logP ≈ -0.3) is desired. This property makes it a rational choice for programs aiming to improve cell membrane permeability and overall oral bioavailability of a compound series [1].

Synthesis of Metal Chelators: Exploiting the 2-Pyridyl Carboxylic Acid Moiety

The specific picolinic acid (2-pyridylcarboxylic acid) structure of this compound makes it a valuable building block for synthesizing ligands for metal ion complexation. Its defined 5,6-dimethoxy substitution pattern provides a unique electronic and steric environment compared to other regioisomers, which can be exploited to tune the binding selectivity and affinity for specific metal ions in applications ranging from catalysis to biomedical imaging .

Reliable Chemical Biology Probe Synthesis: Leveraging Vendor-Qualified Material

For laboratories requiring a consistent and reliable source of the building block for synthesizing chemical probes, the availability of 5,6-dimethoxypicolinic acid from vendors with documented QC (e.g., 97% purity with NMR/HPLC from Bidepharm) reduces experimental variability. This is crucial for generating reproducible biological data, as the use of poorly characterized or impure material can lead to erroneous structure-activity relationships and wasted resources .

Diversifying Compound Libraries: A Structurally Unique Core for Screening

The compound serves as a distinct core scaffold for creating diverse compound libraries. Its specific 5,6-dimethoxy substitution pattern is a unique structural feature not shared by other commercially available dimethoxypyridine carboxylic acids. This uniqueness can be leveraged to explore novel chemical space in high-throughput screening campaigns, increasing the probability of identifying hits with novel mechanisms of action .

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